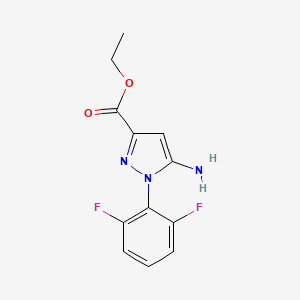
Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or β-ketoester. In this case, the starting material could be ethyl acetoacetate.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable difluorophenyl halide.
Amination: The amino group is introduced by reacting the intermediate with an amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and difluorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in studies to understand its effects on biological systems and its potential as a drug candidate.
Industrial Applications: The compound is explored for its use in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1-(2,6-dibromophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
1138036-69-7 |
|---|---|
Fórmula molecular |
C12H11F2N3O2 |
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
ethyl 5-amino-1-(2,6-difluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-19-12(18)9-6-10(15)17(16-9)11-7(13)4-3-5-8(11)14/h3-6H,2,15H2,1H3 |
Clave InChI |
ZIWMOQMKUIXNES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)N)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















